![molecular formula C5H12ClN B094203 3-chloro-N,N-dimethylpropan-1-amine CAS No. 109-54-6](/img/structure/B94203.png)
3-chloro-N,N-dimethylpropan-1-amine
Overview
Description
3-Chloro-N,N-dimethylpropan-1-amine, also known as 3-chloro-N,N-dimethyl-1-propylamine, is an organic compound belonging to the class of alkylamines. It is a colorless liquid with a pungent odor, and is used in the synthesis of a variety of organic compounds. It is also known as the side chain of Chlorpromazine and Amitriptyline .
Synthesis Analysis
The synthesis of 3-chloro-N,N-dimethylpropan-1-amine can be achieved through a condensation reaction of 1,3-dibromopropane and dimethylamine under alkaline and normal pressure conditions . The optimal synthesis conditions were determined to be a molar ratio of 1:1.5 for 1-bromo-3-chloropropane to 33% aqueous dimethylamine solution, 20mL of 10mol/L NaOH, a reaction temperature of 3035℃, a reaction time of 4.5h, a continuation reaction time of 1.5h, acidification to pH=1~2 with 1:1 dilute hydrochloric acid at room temperature, alkalization to pH=10~11, extraction with ether, and drying with anhydrous sodium sulfate .Molecular Structure Analysis
The molecular structure of 3-chloro-N,N-dimethylpropan-1-amine is represented by the linear formula C5H12ClN . The InChI code is 1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 .Chemical Reactions Analysis
3-Chloro-N,N-dimethylpropan-1-amine is a genotoxic impurity in drug samples of rizatriptan benzoate . It is also used as a side chain in the synthesis of various drugs .Physical And Chemical Properties Analysis
3-Chloro-N,N-dimethylpropan-1-amine is a colorless liquid with a pungent odor. It has a molecular weight of 121.61 and a boiling point of 130.7°C .Scientific Research Applications
Crystallography and Structural Analysis
3-Chloro-N,N-dimethylpropan-1-amine: has been studied for its crystal structure, exhibiting interesting properties such as the gauche effect . This effect involves a C—H bond donating electrons to the antibonding orbital of a C—Cl bond, stabilizing the gauche conformation. Such structural insights are crucial for understanding molecular interactions and designing compounds with desired physical and chemical properties.
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various drugs. It has been identified as a genotoxic impurity in drug samples of rizatriptan benzoate . Additionally, it is used in the side chain synthesis of notable pharmaceuticals like Chlorpromazine and Amitriptyline , which are used to treat a range of psychiatric disorders.
Biochemical Research
As a biochemical reagent, 3-chloro-N,N-dimethylpropan-1-amine is used in life science research . It’s involved in enzyme studies and other biochemical assays, contributing to our understanding of biological processes and the development of new biotechnologies.
Computational Chemistry
The compound’s structural properties have been analyzed using computational methods like Density Functional Theory (DFT) . Such studies are vital for predicting molecular behavior and assisting in the design of new molecules for various applications.
Mutagenicity Studies
3-Chloro-N,N-dimethylpropan-1-amine: has shown mutagenic activity, making it a subject of interest in genetic and mutagenicity studies . Understanding its mutagenic properties can lead to insights into DNA interactions and potential risks associated with exposure to certain chemicals.
Synthesis of Antipsychotic and Antidepressant Drugs
This compound is integral in synthesizing side chains for a variety of medications with antipsychotic, antidepressant, and anxiolytic effects . It contributes to the creation of drugs that are effective in treating mental health conditions, showcasing its importance in medicinal chemistry.
Safety and Hazards
3-Chloro-N,N-dimethylpropan-1-amine is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
3-Chloro-N,N-dimethylpropan-1-amine, also known as 3-Chloro-1-(N,N-dimethyl)propylamine, is primarily used as a pharmaceutical intermediate in the synthesis of various drugs . The specific targets of this compound can vary depending on the drug it is used to synthesize.
Mode of Action
The mode of action of 3-Chloro-N,N-dimethylpropan-1-amine is not directly specified in the available resources. As an intermediate, its mode of action would be determined by the specific drug it is used to synthesize. It’s important to note that the compound’s interaction with its targets and any resulting changes would be specific to the drug it is part of .
Biochemical Pathways
As an intermediate in drug synthesis, it could potentially be involved in a variety of biochemical pathways depending on the specific drug it is used to produce .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would be determined by the specific drug it is used to synthesize .
Result of Action
As an intermediate in drug synthesis, its effects would be determined by the specific drug it is used to synthesize .
Action Environment
As an intermediate in drug synthesis, these factors would be determined by the specific drug it is used to synthesize .
properties
IUPAC Name |
3-chloro-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYRRBOMNHUCLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5407-04-5 (Hydrochloride) | |
Record name | Dimethylaminopropyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5043849 | |
Record name | Dimethylaminopropyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N,N-dimethylpropan-1-amine | |
CAS RN |
109-54-6 | |
Record name | 3-Chloro-N,N-dimethyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylaminopropyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylaminopropyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropropyl(dimethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DIMETHYLAMINO)PROPYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41F3T7H6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-chloro-N,N-dimethylpropan-1-amine relate to the quaternary ammonium salts used in the bactericidal silicone research?
A1: 3-chloro-N,N-dimethylpropan-1-amine possesses a tertiary amine group. This structure can be easily converted into a quaternary ammonium salt through a simple alkylation reaction. Quaternary ammonium salts, like the one incorporated into the silicone material in the study [], are known for their antimicrobial properties. The presence of the chlorine atom in 3-chloro-N,N-dimethylpropan-1-amine offers an additional site for potential modifications that could further enhance or modulate its biocidal activity.
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